REACTION_SMILES
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[CH2:3]([CH3:4])[O:5][C:6](=[O:7])[c:8]1[c:9]([NH:16][CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21]2)[n:10][c:11]([S:14][CH3:15])[n:12][cH:13]1.[CH3:23][CH2:24][OH:25].[ClH:22].[Na+:2].[OH-:1]>>[O:5]=[C:6]([OH:7])[c:8]1[c:9]([NH:16][CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21]2)[n:10][c:11]([S:14][CH3:15])[n:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(SC)nc1NC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CSc1ncc(C(=O)O)c(NC2CCCC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |